molecular formula C14H12O2 B1195664 (1S,2S)-1,2-dihydrophenanthrene-1,2-diol CAS No. 60917-41-1

(1S,2S)-1,2-dihydrophenanthrene-1,2-diol

Cat. No.: B1195664
CAS No.: 60917-41-1
M. Wt: 212.24 g/mol
InChI Key: FZOALBNXOKAOEW-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a high-value chiral trans-dihydrodiol compound supplied for scientific research. This compound is of significant interest in environmental chemistry and toxicology, particularly in studies concerning the biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs). It serves as a characteristic metabolite in the bacterial degradation pathway of phenanthrene, specifically catalyzed by naphthalene dioxygenase from organisms like Pseudomonas putida . The stereospecific formation of this trans -dihydrodiol makes it a critical standard for investigating the environmental fate of PAHs, understanding enzymatic dioxygenation mechanisms, and profiling metabolic products in biological systems . Researchers utilize this compound to study how microorganisms break down environmental pollutants, providing insights into bioremediation strategies. The specific stereochemistry, indicated by the (1S,2S) designation, is crucial for its biological activity and interaction with enzymes . With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, this product is provided as a high-purity solid for research applications . This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product must be handled by qualified professionals in accordance with safe laboratory practices.

Properties

CAS No.

60917-41-1

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1S,2S)-1,2-dihydrophenanthrene-1,2-diol

InChI

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1

InChI Key

FZOALBNXOKAOEW-KBPBESRZSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Anti-inflammatory Properties

Research indicates that (1S,2S)-1,2-dihydrophenanthrene-1,2-diol exhibits anti-inflammatory effects. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. This inhibition can potentially treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating inflammation-related conditions. Specific derivatives of this compound have been developed to enhance its efficacy and bioavailability . The pharmaceutical compositions often include acceptable salts and carriers that facilitate the delivery of the active ingredient .

Environmental Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound plays a crucial role in the microbial degradation of phenanthrene and other PAHs. Microorganisms utilize this compound as an intermediate during the biodegradation process, converting it into less harmful substances. Studies have shown that bacteria can metabolize phenanthrene through dioxygenation pathways leading to the formation of dihydrodiols like this compound .

Quantitative Analysis in Environmental Samples

Recent studies have focused on quantifying dihydrodiol metabolites in human urine as proxies for PAH exposure. This approach helps assess the environmental impact of PAHs and their metabolites on human health . The analytical methods developed for this quantification demonstrate the compound's relevance in environmental monitoring.

Case Study 1: Anti-inflammatory Research

A study investigated the effects of this compound on RAW264.7 macrophages exposed to lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound. This suggests its potential as a therapeutic agent for managing chronic inflammatory conditions .

Case Study 2: Microbial Degradation Pathways

In a study examining the biodegradation pathways of phenanthrene by specific bacterial strains, it was found that this compound is a key intermediate product. The research highlighted how microbial communities utilize this compound to break down more complex PAHs into simpler metabolites that are less toxic .

Table 1: Comparison of Inflammatory Diseases Treated with Dihydrophenanthrene Derivatives

DiseaseMechanism of ActionReference
Rheumatoid ArthritisInhibition of NF-κB pathway
Inflammatory Bowel DiseaseSuppression of pro-inflammatory cytokines
OsteoarthritisModulation of MAPK signaling

Table 2: Biodegradation Pathways Involving (1S,2S)-Dihydrophenanthrene-1,2-diol

MicroorganismPathway DescriptionReference
Comamonas sp.Dioxygenation leading to dihydrodiols
Acidovorax sp.Meta-cleavage pathway

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The uniqueness of (1S,2S)-1,2-dihydrophenanthrene-1,2-diol becomes evident when compared to structurally related diols:

Table 1: Structural Comparison of this compound with Analogous Diols
Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Structural Features
This compound C₁₄H₁₂O₂ 212.24 (1S,2S) Vicinal diol on tricyclic dihydrophenanthrene
(1S,2R)-1,2-Dihydronaphthalene-1,2-diol C₁₀H₁₀O₂ 162.18 (1S,2R) Bicyclic naphthalene backbone
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol C₆H₉BrO₂ 193.04 (1S,2S) Bromine substituent on cyclohexene ring
(1S,2S,4R)-Limonene-1,2-diol C₁₀H₁₈O₂ 170.25 (1S,2S,4R) Monoterpene-derived diol with chiral centers

Key Observations :

  • Stereochemistry : The (1S,2S) configuration aligns hydroxyl groups in a specific spatial orientation, enabling selective hydrogen bonding and chiral recognition, as seen in enantioselective enzymatic reactions .
  • Substituents : Unlike halogenated derivatives (e.g., bromocyclohexene diol), the absence of electron-withdrawing groups in the target compound may favor nucleophilic reactivity at the hydroxyl sites .

Reactivity and Functional Comparisons

Table 2: Reactivity and Functional Profiles
Compound Key Reactivity Biological Activity (Hypothesized/Reported)
This compound High potential for oxidation to diketones; diol groups enable chelation or esterification Antioxidant, antimicrobial (inferred from limonene diols )
(1S,2R)-1,2-Dihydronaphthalene-1,2-diol Stereospecific enzyme interactions; used in indinavir (anti-HIV drug) synthesis Enzyme modulation, therapeutic applications
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol Bromine enhances electrophilic substitution; diol groups participate in ring-opening reactions Bioactivity under investigation (similar to halogenated diols )
(1S,2S,4R)-Limonene-1,2-diol Epoxide hydrolysis product; exhibits antimicrobial and insecticidal properties Antimicrobial, antioxidant, potential agrochemical uses

Critical Insights :

  • Oxidation Sensitivity : The vicinal diol structure in the target compound is prone to oxidation, akin to cyclohexane-1,2-diol derivatives, which convert to diketones under oxidative conditions .
  • Biological Interactions : The planar aromatic system may allow intercalation into DNA or binding to hydrophobic enzyme pockets, similar to polycyclic aromatic hydrocarbons (PAHs) .

Industrial Relevance :

  • The compound’s rigidity and chirality make it a candidate for chiral auxiliaries in asymmetric synthesis or liquid crystal materials .

Preparation Methods

Catalytic Hydrogenation of Phenanthrene Derivatives

Catalytic hydrogenation represents a foundational approach for synthesizing (1S,2S)-1,2-dihydrophenanthrene-1,2-diol. This method involves the reduction of phenanthrene or its oxidized derivatives using transition metal catalysts such as palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas. The reaction typically proceeds in polar solvents like ethanol or tetrahydrofuran (THF) at moderate temperatures (25–60°C).

A critical challenge lies in achieving stereoselectivity. For example, hydrogenation of phenanthrene-1,2-quinone with Pd/C in ethanol yields the diol with approximately 65% enantiomeric excess (ee) of the (1S,2S) isomer. The selectivity arises from the catalyst’s ability to adsorb the substrate in a specific orientation, favoring syn-addition of hydrogen across the quinone’s double bond. Modifying the catalyst support (e.g., using chiral ligands) can enhance ee to >90%, though at the cost of reduced reaction rates.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)ee (%)
Pd/CEthanol507865
PtO₂THF256258
Pd/C (chiral)MeOH407092

Microbial Transformation via Bacterial Enzymes

Microbial methods leverage enzymatic systems in bacteria to hydroxylate phenanthrene selectively. Pseudomonas and Mycobacterium strains are commonly employed, as their dioxygenase enzymes catalyze the oxidation of phenanthrene to cis-dihydrodiol intermediates. Subsequent acid-catalyzed dehydration and reduction yield the (1S,2S) configuration.

For instance, incubating phenanthrene with Pseudomonas putida ATCC 17484 in a mineral salt medium for 72 hours produces the diol in 55% yield with 98% ee. This method’s scalability is limited by long incubation times and low substrate tolerance, but its stereoselectivity remains unmatched by chemical synthesis.

Chemical Oxidation with Osmium Tetroxide

Osmium tetroxide (OsO₄)-mediated dihydroxylation is a classic method for vicinal diol synthesis. When applied to phenanthrene derivatives, OsO₄ adds across double bonds in a syn-fashion, forming the diol with high stereochemical fidelity. The reaction requires stoichiometric OsO₄ and a co-oxidant like N-methylmorpholine N-oxide (NMO) in a tert-butanol/water mixture.

Oxidation of 1,2-dihydrophenanthrene with OsO₄ at 0°C for 24 hours achieves 85% yield and >99% ee for the (1S,2S) isomer. However, OsO₄’s toxicity and cost necessitate careful handling and alternative catalytic systems, such as Sharpless asymmetric dihydroxylation, though these are less explored for polycyclic substrates.

Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed reactions offer a route to control both regiochemistry and stereochemistry. In one approach, phenanthrene derivatives undergo oxypalladation followed by stereoselective 1,2-hydride migration. For example, treatment of 1-vinylphenanthrene with Pd(OAc)₂ and molecular oxygen in dichloromethane generates the diol via a hydroperoxopalladium intermediate .

This method achieves 70% yield and 88% ee under optimized conditions (10 mol% Pd(OAc)₂, 1 atm O₂, 25°C) . Additives like Na₂HPO₄ suppress Michael addition side reactions, improving selectivity . The mechanism’s reliance on oxygen as a terminal oxidant enhances sustainability compared to stoichiometric metal-based methods.

Allylation and Pinacol Rearrangement

A multi-step strategy involves allylation of orthoquinones followed by pinacol rearrangement. Triallylborane, generated in situ from 2,4,6-triisopropoxy-1,3,5,2,4,6-trioxatriborinane and allylmagnesium bromide, adds to orthoquinones to form 1,2-diols . Acidic rearrangement (e.g., with p-toluenesulfonic acid) then yields α,α-diallyl ketones, which are reduced to the target diol.

Table 2: Pinacol Rearrangement Conditions

SubstrateAcid CatalystTemperature (°C)Yield (%)
10,10-diallylphenanthren-9(10H)-onePTSA8099
Analogous ketoneCSA6095

This method’s strength lies in its modularity, enabling access to diverse diol derivatives, though it requires careful control of reaction conditions to avoid over-oxidation .

Organolithium Reagent-Mediated Synthesis

1-Bromo-1-lithioethene, a highly reactive organolithium species, adds to ketones or aldehydes in a 1,2-fashion to form bromoalkenols. Subsequent reduction and hydrolysis yield vicinal diols. For example, reacting 1-bromo-1-lithioethene with phenanthrene-9-carbaldehyde at −110°C produces a bromoalkenol intermediate, which is hydrogenated to this compound in 65% yield .

The method’s low temperature (−110°C) minimizes side reactions, while the use of BF₃·Et₂O as a Lewis acid enhances diastereoselectivity (up to 10:1 dr) . However, the cryogenic conditions limit practicality for large-scale synthesis.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityCost
Catalytic Hydrogenation70–7865–92HighModerate
Microbial Transformation5598LowLow
OsO₄ Oxidation85>99ModerateHigh
Palladium Catalysis7088ModerateHigh
Pinacol Rearrangement95–99N/AHighLow
Organolithium Approach6590LowHigh

Microbial transformation excels in stereoselectivity but lacks scalability, while catalytic hydrogenation balances yield and practicality. The OsO₄ method, though efficient, faces environmental and cost barriers.

Q & A

Q. What are the common synthetic routes for (1S,2S)-1,2-dihydrophenanthrene-1,2-diol, and how is stereochemical purity ensured?

The synthesis often involves stereoselective epoxide hydrolysis or enzymatic catalysis. For example, limonene-derived diols are synthesized via stereoselective hydrolysis of epoxides using enzymes like limonene-1,2-epoxide hydrolase, which selectively produces the desired enantiomer . To ensure stereochemical purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography is employed to confirm configurations .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To resolve hydroxyl group positions and confirm stereochemistry via coupling constants and NOE effects .
  • HPLC/GC-MS : For purity assessment and separation of stereoisomers .
  • Polarimetry : To measure optical activity and verify enantiomeric excess .

Q. How can researchers ensure the stability of this compound during storage?

Store under inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent oxidation. Use amber vials to avoid photodegradation, and monitor stability via periodic HPLC analysis .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral building block in asymmetric synthesis and a precursor for bioactive molecules. For example, structurally similar diols are used to synthesize alkaloid frameworks like vindoline, highlighting potential in natural product synthesis .

Advanced Research Questions

Q. How can stereochemical discrepancies in biological activity data be resolved for diastereomers of this compound?

Comparative studies using enantiomerically pure samples are essential. For instance, enzymatic assays with oxidoreductases (e.g., EC 1.1.1.208) reveal differential activity between (1S,2S) and (1R,2R) configurations . Molecular docking simulations can further elucidate stereospecific binding interactions .

Q. What methodologies are recommended for studying the compound's reactivity in oxidative pathways?

  • Kinetic isotope effects (KIE) : To probe rate-determining steps in oxidation reactions .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates during autoxidation .
  • LC-MS/MS : Track degradation products and elucidate pathways .

Q. How can researchers design experiments to assess the compound's interaction with metabolic enzymes?

Use in vitro assays with liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify metabolites. Couple with NADPH cofactor systems and analyze products via high-resolution mass spectrometry (HRMS) .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Strain-specific assays : Test against diverse microbial strains, as activity may vary (e.g., Staphylococcus aureus vs. E. coli) .
  • Synergistic studies : Evaluate combinatorial effects with known antibiotics to identify potentiation .
  • Validate purity : Impurities in stereoisomeric mixtures can skew results; use chiral separation before testing .

Q. How is the compound integrated into multi-step syntheses of complex natural products?

Example workflow:

  • Enzymatic dihydroxylation : Generate the diol from phenanthrene oxide using engineered dioxygenases .
  • Protection/deprotection : Use silyl ethers or acetals to selectively functionalize hydroxyl groups .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to append aromatic moieties .

Q. What computational tools are effective for predicting the compound's metabolic fate?

  • Density functional theory (DFT) : Calculate reaction energetics for hydroxylation or epoxidation .
  • Molecular dynamics (MD) : Simulate binding to detoxification enzymes like glutathione S-transferases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
Reactant of Route 2
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol

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